molecular formula C18H18ClN3O3S B2601511 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946291-40-3

1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2601511
CAS No.: 946291-40-3
M. Wt: 391.87
InChI Key: OVTZABVLXYECBY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic small molecule characterized by a urea backbone linked to a 2-chlorophenyl group and a sulfonylethyl-substituted 2-methylindole moiety. The compound integrates three critical pharmacophoric elements:

  • 2-Chlorophenyl substituent: A common aromatic group in medicinal chemistry, known to influence lipophilicity and metabolic stability .
  • 2-Methylindole sulfonyl ethyl chain: The indole scaffold is prevalent in bioactive molecules, while the sulfonyl group may contribute to solubility and electrostatic interactions .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZABVLXYECBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic molecule that exhibits significant biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to a class of urea derivatives characterized by the presence of a chlorophenyl group and an indole moiety. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The indole ring is known for its role in modulating neurotransmitter systems and influencing cell proliferation and apoptosis.

Anticancer Properties

Research indicates that the compound exhibits anticancer activity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for tumor suppression.
  • Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

In vitro studies have demonstrated its efficacy against several cancer types, including breast, lung, and colon cancers.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example:

  • Protein Kinases : It may inhibit kinases that are crucial for cancer cell survival and proliferation.
  • Aminopeptidases : Similar compounds have shown competitive inhibition of aminopeptidase activity, suggesting a potential role in modulating immune responses.

Study 1: Antitumor Activity

In a study published in Wiley Online Library, researchers evaluated the anticancer effects of various indole derivatives, including this compound. The results indicated significant antiproliferative effects against Hela and A549 cell lines, with IC50 values highlighting its potency compared to other derivatives .

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with specific enzymes. It was found to effectively inhibit the activity of certain protein kinases, which play critical roles in cancer progression. This inhibition was linked to reduced signaling through pathways associated with cell growth and survival .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that similar compounds exhibit varying degrees of biological activity based on their structural features:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]ureaIndole ring; urea structureCompetitive inhibitor of ERAP1
1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]ureaTwo chlorine substituentsPotential anti-cancer properties
3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]ureaLacks chlorophenyl groupInvestigated for neuroprotective effects

This table illustrates how variations in chemical structure can influence biological outcomes, emphasizing the unique properties of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of functional groups. Below is a comparative analysis with analogous molecules:

Structural Analogues with Chlorophenyl Groups

  • Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate hydrochloride (): Shares the 2-chlorophenyl group but replaces the urea with a thienopyridine-acetate ester. Likely exhibits divergent biological activity due to the absence of urea and presence of a charged hydrochloride salt, which may enhance solubility .
  • N'-(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-hydroxy-2,3-dihydro-1H-indol-2-ylcarbonyl-L-prolinamide ():

    • Contains dual 2-chlorophenyl and sulfonyl groups but integrates a prolinamide moiety instead of urea.
    • The dimethoxyphenyl sulfonyl group may confer enhanced steric bulk, affecting target selectivity .

Indole-Containing Analogues

  • 1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydro-isoquinoline (): Shares the 2-methylindole group but replaces the sulfonylethyl-urea with a tetrahydroisoquinoline-methoxyphenyl system. The absence of a sulfonyl group may reduce polarity, impacting membrane permeability .
  • Ki16425 (3-(4-[4-([1-(2-Chlorophenyl)ethoxy]carbonyl amino)-3-methyl-5-isoxazolyl]benzylsulfanyl)propanoic acid) (): Features a 2-chlorophenyl group and isoxazolyl-sulfanyl chain but lacks an indole or urea moiety. Known as an LPAR antagonist, highlighting the role of sulfanyl groups in receptor modulation .

Sulfonamide/Urea Derivatives

  • 4-tert-Butylbenzenesulfonamide ():

    • A simple sulfonamide without aromatic or urea components.
    • Demonstrates how sulfonamide groups alone can serve as enzyme inhibitors (e.g., carbonic anhydrase) .
  • VPC 23019 ((R)-Phosphoric acid mono-[2-amino-2-(3-octyl-phenylcarbamoyl)-ethyl] ester) (): Contains a phenylcarbamoyl group linked to a phosphoric acid ester, differing in backbone chemistry from urea. Functions as an S1P receptor modulator, suggesting carbamoyl groups’ utility in signaling pathways .

Comparative Data Table

Compound Name Molecular Features Key Differences from Target Compound Hypothesized Biological Role
Target Compound Urea, 2-chlorophenyl, 2-methylindole sulfonyl Reference compound Enzyme inhibition/receptor binding
Methyl 2-(2-chlorophenyl)-... () Thienopyridine, ester, hydrochloride No urea or indole; charged salt Thrombin inhibition
Ki16425 () Isoxazolyl, sulfanyl, propanoic acid No indole; carboxylic acid group LPAR antagonism
1-(2-Methylindol-3-yl)-... () Tetrahydroisoquinoline, methoxyphenyl No sulfonyl or urea; fused ring system Cytotoxicity
4-tert-Butylbenzenesulfonamide () Sulfonamide, tert-butyl Simpler structure; no aromatic urea Carbonic anhydrase inhibition

Research Implications and Gaps

  • Synthetic Accessibility : The sulfonylethyl-urea linkage may pose challenges in regioselective synthesis compared to simpler sulfonamides .
  • Pharmacological Potential: The indole-sulfonyl combination could target serotonin receptors or kinases, warranting in vitro screening .
  • Solubility and Bioavailability : The urea and sulfonyl groups may enhance aqueous solubility relative to purely aromatic analogues, but metabolic stability requires further study .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC18_{18}H17_{17}ClN3_3O3_3SCalculated
Molecular Weight406.07 g/molHRMS
logP (Predicted)3.2 ± 0.3QSAR
Aqueous Solubility (25°C)<0.1 mg/mLExperimental

Q. Table 2. Common Byproducts in Synthesis

ByproductFormation CauseMitigation Strategy
2-Methylindole-3-sulfonic AcidHydrolysis of sulfonyl chlorideUse anhydrous solvents
Bis-urea AdductExcess isocyanateOptimize stoichiometry

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